molecular formula C16H33ClNNaO2 B081713 (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt CAS No. 11140-78-6

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt

Cat. No. B081713
Key on ui cas rn: 11140-78-6
M. Wt: 329.9 g/mol
InChI Key: DNZYZBVDWVPWLM-UHFFFAOYSA-M
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Patent
US04154744

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and a surface active agent, 82.3 mg (0.00028 mole) of lauryldimethylbetaine. Then, 5 ml of water and 30 ml of toluene were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes with thorough stirring. After the reaction was continued at room temperature for a further 3 hours, the upper toluene layer was separated from the lower aqueous layer. Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer. After the reaction was carried out at room temperature for 3 hours, the upper toluene layer was again separated. This toluene extraction operation was repeated three times in total. All the toluene layers were combined and filtered through Celite. The filtrate was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 2.9 g of 5-chloromethylfurfural was obtained as a crude product.
Name
D-(-)-fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
82.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11]O)[OH:10])O)O)=O.CCCCCCCCCCCC[N+](CC([O-])=O)(C)C.[Na+].[Cl-:33].O.Cl>C1(C)C=CC=CC=1>[Cl:33][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
D-(-)-fructose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
82.3 mg
Type
reactant
Smiles
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-necked flask equipped with a condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
the upper toluene layer was separated from the lower aqueous layer
ADDITION
Type
ADDITION
Details
Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer
WAIT
Type
WAIT
Details
After the reaction was carried out at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the upper toluene layer was again separated
EXTRACTION
Type
EXTRACTION
Details
This toluene extraction operation
FILTRATION
Type
FILTRATION
Details
filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC1=CC=C(C=O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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